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CAS No.: 2121511-67-7

Cat. No.: B6304605

Get Quote

Executive Summary & Strategic Utility
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid (Formula: C

H

BClFO

) is a specialized organoboron building block designed for the synthesis of biaryl scaffolds in
medicinal chemistry.

Unlike its widely used analog, (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid, this isopropoxy

variant offers a strategic advantage in Lead Optimization. The bulky isopropoxy group (

) modulates lipophilicity (LogP) and significantly enhances metabolic stability by blocking the O-
dealkylation metabolic soft spot common in methoxyarenes.

This guide provides the definitive elemental analysis reference data, compares its performance

against key alternatives, and details a validated Suzuki-Miyaura coupling protocol.
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Chemical Characterization & Elemental Analysis
For researchers validating incoming raw materials, the Elemental Analysis (EA) serves as the

primary confirmation of bulk purity and stoichiometry. Boronic acids are prone to dehydration

(forming boroxines), which distorts EA data.

Theoretical vs. Acceptance Criteria
Note: Data below is calculated for the anhydrous monomer (C

H

BClFO

, MW: 232.45 g/mol ).

Element Theoretical Mass %
Acceptance Range
(±0.4%)

Common Impurity
Flags

Carbon (C) 46.50% 46.10% – 46.90%

Low %C suggests

hydration or inorganic

salts.

Hydrogen (H) 4.77% 4.37% – 5.17%

High %H often

indicates residual

solvent (e.g.,

Hexanes).

Nitrogen (N) 0.00% < 0.10%

Presence indicates

cross-contamination

(e.g., from amines).[1]

[2][3][4][5][6][7]

Chlorine (Cl) 15.25% 14.85% – 15.65%
Deviations suggest

dehalogenation.

Technical Insight: The Boroxine Equilibrium
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). A "failed"

elemental analysis (e.g., Carbon > 47%) often indicates partial dehydration rather than impurity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://pubchemlite.lcsb.uni.lu/e/compound/3718925
https://pubchemlite.lcsb.uni.lu/e/compound/57671876
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-fluoro-5-methoxyphenyl_boronic-acid
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.diva-portal.org/smash/get/diva2:1590466/FULLTEXT01.pdf
https://pdf.benchchem.com/69/A_Comparative_Guide_to_the_Suzuki_Coupling_Yields_of_2_5_Difluorophenylboronic_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6304605?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Correction Protocol: If EA values are high, analyze via quantitative

-NMR (DMSO-

) to determine the monomer:boroxine ratio before adjusting stoichiometry in reactions.

Comparative Performance Guide
This section objectively compares 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid
(Compound A) with its two primary alternatives: the Methoxy analog (Compound B) and the

Non-alkoxy analog (Compound C).

Table 1: Physicochemical & Functional Comparison
Feature

Compound A

(Isopropoxy)

Compound B

(Methoxy)

Compound C (H-

Analog)

Structure 4-OiPr, 5-Cl, 2-F 4-OMe, 5-Cl, 2-F 4-H, 5-Cl, 2-F

LogP (Predicted)
~2.8 (Moderate

Lipophilicity)
~2.3 ~2.5

Metabolic Stability
High (Steric bulk

blocks CYP450)

Low (Prone to O-

demethylation)

Moderate (Prone to

oxidation)

Suzuki Reactivity

Good (Nucleophilic,

but sterically

hindered)

Excellent (Less steric

hindrance)

Moderate (Less

electron-rich)

Solubility (Org.

Solvents)
High (DCM, THF) Moderate Moderate

Performance Analysis
Metabolic Stability: The isopropyl group in Compound A introduces steric bulk around the

oxygen atom. This significantly retards oxidative dealkylation by Cytochrome P450 enzymes

compared to the methoxy group in Compound B, extending the half-life (

) of the final drug candidate.
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Reactivity Profile: The 4-alkoxy group is electron-donating (+M effect), making the boronate a

stronger nucleophile in the transmetallation step of Suzuki coupling. However, the 2-Fluoro

and 5-Chloro substituents are electron-withdrawing, which stabilizes the C-B bond but can

slow down transmetallation.

Result: Compound A requires slightly more vigorous conditions (e.g., higher temp or

stronger base) than simple phenylboronic acid, but yields are generally high (>85%).

Validated Experimental Protocol
Objective: Synthesis of a biaryl scaffold via Suzuki-Miyaura Coupling using 5-Chloro-2-fluoro-
4-isopropoxyphenylboronic acid. Scale: 1.0 mmol.

Reagents & Materials[1][5][6][8][9][10][11][12]
Boronic Acid: 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid (1.2 equiv, 279 mg)

Electrophile: Aryl Bromide (1.0 equiv)

Catalyst: Pd(dppf)Cl

·CH

Cl

(3 mol%) – Selected for robustness against steric bulk.

Base: K

CO

(3.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
Inert Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2

mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen (
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) for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

Base Activation: Add 2M aq. K

CO

(1.5 mL) dropwise.

Expert Note: The presence of water is critical for the formation of the reactive boronate

species [Ar-B(OH)

]

.

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via LC-MS.

Endpoint: Look for consumption of Aryl Bromide.

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10

mL). Dry over Na

SO

, filter, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Visualizations & Decision Logic
Diagram 1: Reaction Mechanism & Workflow
This workflow illustrates the critical path for successful coupling, highlighting the activation step

often missed in standard protocols.
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Reagents:
Boronic Acid (1.2 eq)
Aryl Bromide (1.0 eq)

Catalyst Addition:
Pd(dppf)Cl2 (3 mol%)
Inert Atmosphere (N2)

Base Activation:
Add 2M K2CO3

Forms Boronate Species

 Critical Step

Heating:
85°C, 4-6 Hours

1,4-Dioxane

LC-MS Check:
Aryl Bromide Consumed?

No (Extend Time)

Workup & Purification:
EtOAc Extraction

Flash Column

Yes

Final Biaryl Scaffold
(Target Yield >85%)
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Caption: Optimized Suzuki-Miyaura workflow emphasizing the base activation step required for

sterically hindered alkoxy-boronic acids.

Diagram 2: Reagent Selection Decision Tree
When should you choose the Isopropoxy variant over the Methoxy?

Need 4-Alkoxy
Substitution?

Is Metabolic Stability
(Microsomal) Critical?

Is Target Pocket
Sterically Restricted?

No

SELECT:
5-Cl-2-F-4-Isopropoxy

(Compound A)

Yes (Block Metabolism)

No (Lipophilicity needed)

SELECT:
5-Cl-2-F-4-Methoxy

(Compound B)

Yes (Compact Group)

Click to download full resolution via product page

Caption: Decision matrix for selecting between Isopropoxy and Methoxy analogs based on

ADME requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://pubchemlite.lcsb.uni.lu/e/compound/3718925
https://pubchemlite.lcsb.uni.lu/e/compound/3718925
https://pubchemlite.lcsb.uni.lu/e/compound/57671876
https://pubchemlite.lcsb.uni.lu/e/compound/57671876
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-fluoro-5-methoxyphenyl_boronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-fluoro-5-methoxyphenyl_boronic-acid
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.diva-portal.org/smash/get/diva2:1590466/FULLTEXT01.pdf
https://pdf.benchchem.com/69/A_Comparative_Guide_to_the_Suzuki_Coupling_Yields_of_2_5_Difluorophenylboronic_Acid.pdf
https://www.bldpharm.com/products/1072952-18-1.html
https://www.bldpharm.com/products/1072952-18-1.html
https://www.benchchem.com/product/b6304605/docs#technical-comparison-guide-5-chloro-2-fluoro-4-isopropoxyphenylboronic-acid
https://www.benchchem.com/product/b6304605/docs#technical-comparison-guide-5-chloro-2-fluoro-4-isopropoxyphenylboronic-acid
https://www.benchchem.com/product/b6304605/docs#technical-comparison-guide-5-chloro-2-fluoro-4-isopropoxyphenylboronic-acid
https://www.benchchem.com/product/b6304605/docs#technical-comparison-guide-5-chloro-2-fluoro-4-isopropoxyphenylboronic-acid
https://www.benchchem.com/product/b6304605?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6304605?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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